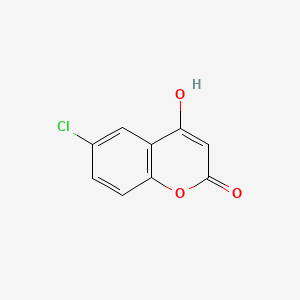

6-Chloro-4-hydroxycoumarin

Description

Historical Context and Significance of Coumarins in Biological and Chemical Research

First isolated in 1820, coumarins have a rich history in chemical and biological research. ajchem-a.com These compounds are found in numerous plants and have been investigated for a wide array of pharmacological properties, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer activities. nih.govajchem-a.comfrontiersin.org The versatility of the coumarin (B35378) scaffold has made it a valuable building block in the synthesis of various therapeutic agents. chemimpex.comresearchgate.net

Overview of the 4-Hydroxycoumarin (B602359) Substructure as a Privileged Scaffold

The 4-hydroxycoumarin substructure is considered a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov This is due to its ability to bind to multiple biological targets with high affinity, leading to a broad spectrum of biological activities. frontiersin.org This framework is the basis for well-known anticoagulant drugs like warfarin (B611796) and dicoumarol. rsc.orgconicet.gov.ar Its unique structural and electronic properties make it an attractive starting point for the design and synthesis of novel bioactive molecules. rsc.orgsciepub.com

Importance of Halogenation in Coumarin Derivatives for Biological Modulation

The introduction of halogen atoms, such as chlorine, into the coumarin structure can significantly modulate its biological activity. nih.govnih.gov Halogenation can enhance the lipophilicity of the molecule, which may improve its ability to cross biological membranes. nih.gov This modification has been shown to increase the efficacy of various drugs, including antibiotics and anticancer agents. nih.govnih.gov Specifically, halogenated coumarins have demonstrated potent antifungal and antiproliferative activities. nih.govnih.gov

Research Rationale for Investigating 6-Chloro-4-hydroxycoumarin in Academic Studies

The specific compound, this compound, combines the privileged 4-hydroxycoumarin scaffold with a chlorine substituent. This combination makes it a compound of interest for several research applications. It is utilized as a precursor in the synthesis of anticoagulant drugs and fluorescent probes for biological imaging. chemimpex.com Furthermore, its structure suggests potential for development into novel therapeutic agents, and it serves as a valuable intermediate in the creation of other bioactive molecules. chemimpex.commdpi.com The study of this compound allows researchers to explore how the interplay between the hydroxy and chloro groups influences its chemical reactivity and biological interactions.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅ClO₃ | chemimpex.comcymitquimica.comchemicalbook.inscbt.com |

| Molecular Weight | 196.59 g/mol | chemimpex.comcymitquimica.comchemicalbook.inscbt.comcookechem.com |

| Appearance | White to light yellow or light orange crystalline powder | chemimpex.comcymitquimica.comchemicalbook.in |

| Melting Point | 263-291 °C (decomposes) | chemimpex.comcookechem.comsigmaaldrich.com |

| Purity | ≥97% | chemimpex.comcymitquimica.comsigmaaldrich.com |

| CAS Number | 19484-57-2 | chemimpex.comchemicalbook.inscbt.com |

Biological Activities of Coumarin Derivatives

| Activity | Description | Source |

|---|---|---|

| Anticoagulant | The 4-hydroxycoumarin scaffold is the basis for oral anticoagulant drugs. | conicet.gov.ar |

| Anticancer | Some coumarin derivatives exhibit antiproliferative effects and can induce apoptosis in cancer cells. | nih.govnih.gov |

| Antimicrobial | Halogenated coumarins have shown activity against various bacteria and fungi. | nih.govresearchgate.net |

| Anti-inflammatory | Coumarins have been investigated for their anti-inflammatory properties. | ajchem-a.comfrontiersin.org |

| Antioxidant | The phenolic hydroxyl group in many coumarins contributes to their antioxidant capacity. | mdpi.com |

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMZENGQNOATEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715781 | |

| Record name | 6-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19484-57-2 | |

| Record name | 6-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-4-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 4 Hydroxycoumarin and Its Derivatives

Classical Synthetic Approaches for Coumarin (B35378) Derivatives

Several named reactions have been fundamental to the synthesis of coumarins for over a century. byjus.com These include condensations and cyclizations that build the characteristic benzopyran-2-one core from simpler aromatic and aliphatic precursors.

The Knoevenagel condensation is a versatile method for C-C bond formation, typically involving the reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a base like piperidine (B6355638). sciensage.infonih.gov For the synthesis of 4-hydroxycoumarin (B602359) derivatives, this reaction is adapted, often starting with a phenol (B47542) and a malonic acid derivative.

A key strategy involves the condensation of 4-hydroxycoumarin with various aldehydes. arabjchem.org This reaction, a form of Knoevenagel condensation, can be catalyzed by substances like piperidine or p-toluenesulfonic acid and is a popular route to creating dicoumarol compounds. arabjchem.orgtaylorandfrancis.com For instance, the reaction of 4-hydroxycoumarin with substituted benzaldehydes in refluxing ethanol (B145695) or pyridine (B92270) yields 3-arylidene derivatives. arabjchem.org Another variation involves a two-step synthesis where a Knoevenagel reaction between an aromatic aldehyde and a β-ketoester (like ethyl acetoacetate) is followed by a Michael addition with 4-hydroxycoumarin. nih.govnih.gov

The synthesis of coumarin-3-carboxylic acids can also be achieved via Knoevenagel condensation between various salicylaldehydes and active methylene compounds in the presence of a suitable catalyst. nih.gov

The Pechmann, Perkin, Wittig, and Reformatsky reactions are cornerstone methods in coumarin synthesis, each offering a different pathway to the heterocyclic core. byjus.comsciensage.inforsc.org

Pechmann Condensation: This is one of the most widely used methods for synthesizing coumarins. rsc.orgchemmethod.comresearchgate.net It involves the condensation of a phenol with a β-ketoester under acidic conditions. sciensage.inforsc.org A variety of acid catalysts can be employed, including sulfuric acid, zinc chloride, and trifluoroacetic acid. sciensage.info The reaction is particularly effective for producing 3- or 4-substituted coumarins. researchgate.net For 6-substituted coumarins, the corresponding substituted phenol is used as the starting material. rsc.orgnih.gov

Perkin Reaction: Developed by William Henry Perkin, this reaction produces α,β-unsaturated aromatic acids from an aromatic aldehyde and an acid anhydride (B1165640), with an alkali salt of the acid acting as a base catalyst. wikipedia.org A classic application is the conversion of salicylaldehyde (B1680747) to coumarin itself using acetic anhydride and sodium acetate (B1210297). wikipedia.org

Wittig Reaction: The Wittig reaction provides a route to coumarins by reacting a suitable o-hydroxybenzaldehyde with a phosphorus ylide (Wittig reagent). sciensage.infoijcce.ac.ir This method can be used for a one-pot condensation. sciensage.infoijcce.ac.ir However, traditional Wittig syntheses of coumarins often require harsh conditions, such as prolonged refluxing in toxic solvents like benzene (B151609) or xylene. ijcce.ac.ir More recent modifications aim for milder, one-pot procedures, for instance, by reacting an o-hydroxybenzaldehyde with ethyl bromoacetate (B1195939) in the presence of triphenylphosphine. ijcce.ac.irrsc.org Intramolecular Wittig reactions have also been developed to form the coumarin ring. thieme-connect.com

Reformatsky Reaction: This reaction involves the treatment of a carbonyl compound (aldehyde or ketone) with an α-haloester and zinc metal. sciensage.info In the context of coumarin synthesis, it typically employs aldehyde or ketone derivatives with an ethyl α-haloacetate under zinc catalysis. researchgate.netniscpr.res.in

| Reaction Name | General Reactants | Typical Catalyst/Conditions | Primary Coumarin Product Type |

| Pechmann Condensation | Phenol + β-ketoester | Acid (e.g., H₂SO₄, ZnCl₂) | 3- or 4-substituted coumarins |

| Perkin Reaction | Aromatic aldehyde + Acid anhydride | Alkali salt of the acid | α,β-unsaturated aromatic acids (precursors) |

| Wittig Reaction | o-Hydroxybenzaldehyde + Phosphorus ylide | Base, sometimes heat | Variably substituted coumarins |

| Reformatsky Reaction | Carbonyl compound + α-haloester | Zinc metal | β-hydroxy esters (precursors) |

The synthesis of 6-chloro-4-hydroxycoumarin specifically involves starting with a chlorine-substituted phenol. A common method is a variation of the Pechmann condensation. One documented synthesis involves reacting 4-chlorophenol (B41353) with malonyl chloride in the presence of a catalyst like aluminum chloride.

Another route is the preparation of 3-carboethoxy-6-chloro-4-hydroxycoumarin. This can be achieved by reacting 5-chlorosalicyloyl chloride with the sodium salt of diethyl malonate in toluene. cdnsciencepub.com Generally, the synthesis of 3-substituted 4-hydroxycoumarins can be accomplished by reacting a phenol with a suitable malonic acid derivative in the presence of phosphorus trichloride (B1173362) and zinc chloride. mdpi.com

Advanced and Green Chemistry Methodologies in Synthesis

In recent decades, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. eurekalert.org Green chemistry principles, such as the use of alternative energy sources like microwaves and ultrasound, are increasingly being applied to coumarin synthesis to reduce reaction times, energy consumption, and the use of hazardous solvents. eurekalert.orgjetir.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. jetir.orgarabjchem.org Several classical coumarin syntheses have been successfully adapted to microwave-assisted conditions.

The Knoevenagel condensation, for example, can be performed rapidly under solvent-free microwave irradiation. jetir.orgarabjchem.org This has been applied to the reaction of salicylaldehyde derivatives with ethyl acetate derivatives in the presence of piperidine. jetir.org Similarly, microwave-assisted Pechmann condensations using catalysts like FeF₃ under solvent-free conditions provide a rapid and efficient route to coumarin derivatives. mdpi.com Multi-component reactions to form complex coumarin-heterocycle hybrids have also been shown to proceed smoothly and quickly under microwave heating, often without the need for chromatography. arabjchem.org

The synthesis of various coumarin derivatives, including those starting from 4-hydroxycoumarin, has been significantly accelerated using microwave assistance, reducing reaction times from many hours under conventional heating to just a few minutes. nih.govsciepub.com

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Comparison | Reference |

| O-alkylation of hydroxycoumarins | 6 - 24 hours | A few minutes | Comparable or slightly higher | nih.gov |

| Pechmann Condensation | Several hours | 3 - 10 minutes | Good to excellent yields | mdpi.com |

| Coumarin-heterocycle synthesis | Up to 12 hours | ~30 minutes | Good yields | arabjchem.org |

Ultrasound-assisted organic synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been successfully applied to the synthesis of coumarin derivatives, often resulting in improved reaction rates, higher yields, and milder conditions. researchgate.netnih.gov

Ultrasound irradiation has been used to promote the Pechmann condensation of substituted phenols with β-ketoesters at ambient temperature, using solid acid catalysts. rsc.org This approach avoids the use of toxic solvents and offers excellent yields. rsc.org One-pot, three-component reactions to synthesize 3-substituted chroman-2,4-diones from aromatic aldehydes, 4-hydroxycoumarins, and pyrazolone (B3327878) derivatives have been efficiently carried out under ultrasound irradiation in water, highlighting the green credentials of this method. nih.govsciepub.com The synthesis of pyrazolyl-bis coumarinyl methanes via the reaction of pyrazolecarbaldehyde and 4-hydroxycoumarin is also significantly accelerated under ultrasonic conditions using citric acid as a natural catalyst. tandfonline.com

These sonochemical methods often lead to marked improvements in reaction rates and product yields compared to silent (non-sonicated) reactions and allow for simpler work-up procedures. researchgate.net

Solvent-Free Synthetic Environments

Solvent-free synthesis offers a green and efficient alternative to traditional methods, often leading to higher yields, shorter reaction times, and easier product purification. One notable solvent-free approach is the Pechmann condensation, a classic method for coumarin synthesis. In this method, phenols react with β-ketoesters under acidic catalysis. For instance, the reaction of substituted phenols with dicarbonyl compounds can be effectively carried out at 80°C without a solvent, using a recyclable catalyst like PEG-SO3H to produce coumarin derivatives in high yields (78–91%). nih.govresearchgate.net Another example involves the use of ZnFe2O4 nanoparticles as a heterogeneous, recoverable catalyst for the Packman condensation of phenols and ethyl or methyl acetoacetate, achieving excellent yields (85-98%) at 80°C under solvent-free conditions. jsynthchem.com

Microwave irradiation has also been employed to facilitate solvent-free reactions. For example, the synthesis of bis-coumarins has been achieved through a one-pot reaction of aromatic aldehydes with 4-hydroxycoumarin in the presence of an acidic ionic liquid under solvent-free conditions, resulting in high yields and short reaction times. chemmethod.com Similarly, Yb(OTf)3 has been used as a catalyst for the Pechmann condensation of phenols and β-keto esters under solvent-free conditions, offering high yields and the advantage of catalyst reusability. scispace.com

A domino Knoevenagel intramolecular hetero-Diels–Alder strategy has been developed for the synthesis of complex quinolinopyran-tethered coumarin architectures. rsc.org This method involves melting Baylis–Hillman derivatives with 4-hydroxycoumarin at 180°C, yielding pure products in high yields without the need for a catalyst or solvent. rsc.org

Table 1: Examples of Solvent-Free Synthesis of Coumarin Derivatives

| Catalyst/Condition | Reactants | Product Type | Yield (%) | Reference |

| PEG-SO3H | Substituted phenols, dicarbonyl compounds | Coumarin derivatives | 78–91 | nih.govresearchgate.net |

| ZnFe2O4 nanoparticles | Phenols, ethyl/methyl acetoacetate | Coumarin derivatives | 85–98 | jsynthchem.com |

| Acidic ionic liquid | Aromatic aldehydes, 4-hydroxycoumarin | Bis-coumarins | High | chemmethod.com |

| Yb(OTf)3 | Phenols, β-keto esters | Coumarin derivatives | High | scispace.com |

| Heat (180°C) | Baylis–Hillman derivatives, 4-hydroxycoumarin | Quinolinopyran-tethered coumarins | High | rsc.org |

Catalytic Approaches

A variety of catalysts have been investigated to enhance the synthesis of 4-hydroxycoumarin and its derivatives, offering milder reaction conditions and improved efficiency.

PEG-SO₃H : Polyethylene glycol-supported sulfonic acid (PEG-SO₃H) has been reported as a mild, efficient, and recyclable catalyst for the synthesis of coumarin derivatives from substituted phenols and dicarbonyl compounds under solvent-free conditions at 80°C. nih.govresearchgate.net

Yb(OTf)₃ : Ytterbium triflate (Yb(OTf)₃) is a versatile Lewis acid catalyst used in several synthetic strategies. It has been effectively employed in the Pechmann condensation of phenols with β-keto esters under solvent-free conditions, providing high yields and allowing for catalyst recycling. scispace.com Yb(OTf)₃ also catalyzes the four-component Hantzsch reaction to produce polyhydroquinoline derivatives. organic-chemistry.org Furthermore, it facilitates the [3 + 2] annulation of 4-hydroxycoumarins with β-nitroalkenes to form furo[3,2-c]chromen-4-ones. nih.gov In this reaction, a catalyst loading of 10 mol% was found to be optimal. nih.gov

Potassium Hydrogen Phthalate (B1215562) : While the direct use of potassium hydrogen phthalate for the synthesis of this compound is not extensively detailed, it has been noted as a catalyst for the synthesis of 4H-pyran-annulated molecules. researchgate.netresearchgate.net

Table 2: Catalytic Approaches in Coumarin Synthesis

| Catalyst | Reaction Type | Key Features | Reference |

| PEG-SO₃H | Condensation | Recyclable, solvent-free, high yield | nih.govresearchgate.net |

| Yb(OTf)₃ | Pechmann condensation, Hantzsch reaction, [3 + 2] annulation | Recyclable, high yield, versatile | scispace.comorganic-chemistry.orgnih.gov |

| Potassium Hydrogen Phthalate | Synthesis of 4H-pyran-annulated molecules | Organocatalyst | researchgate.netresearchgate.net |

Multi-component Reactions (MCRs) Utilizing 4-Hydroxycoumarin as a Key Substrate

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. 4-Hydroxycoumarin is a versatile substrate in MCRs for generating a wide range of heterocyclic derivatives.

Three-component reactions involving 4-hydroxycoumarin, an aldehyde, and a source of nitrogen (like cyclic secondary amines or ammonia) have been used to synthesize various derivatives, including bis-coumarins and isoindolinones. clockss.orgscilit.com For example, the reaction of 4-hydroxycoumarin, aldehydes, and cyclic secondary amines in ethanol at room temperature yields unexpected bis-coumarins. scilit.com Another three-component reaction involves 4-hydroxycoumarin, aromatic aldehydes, and active methylene compounds to produce pyrano[3,2-c]chromene-5-ones. researchgate.net

Four-component reactions have also been developed. A Pd/amine/Brønsted acid ternary-catalytic multicomponent reaction has been used for the rapid construction of substituted 4-hydroxycoumarin derivatives. rsc.org Another four-component reaction builds diverse coumarin skeletons with adjacent quaternary and tertiary stereocenters. rsc.org The Yb(OTf)3-catalyzed Hantzsch reaction is a four-component coupling of aldehydes, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate to yield polyhydroquinoline derivatives. organic-chemistry.org

Derivatization Strategies of this compound

The this compound scaffold can be readily modified at two primary positions: the C4-hydroxyl group and the nucleophilic C3 position. These modifications allow for the introduction of a wide range of functional groups and heterocyclic systems, leading to novel compounds with diverse properties.

O-Alkylation and Acylation Reactions

The hydroxyl group at the C4 position of this compound can be easily alkylated or acylated.

O-Alkylation : O-alkylation is typically achieved by reacting this compound with an appropriate alkyl halide in the presence of a base. For example, treatment with propargyl bromide in the presence of cesium carbonate yields 6-chloro-4-(prop-2-yn-1-yloxy)-2H-chromen-2-one. mdpi.com

O-Acylation : O-acylation involves the reaction of 4-hydroxycoumarin with acyl chlorides or acid anhydrides in a basic medium. sciepub.com For instance, reaction with para-substituted benzoyl chlorides in tetrahydrofuran (B95107) (THF) in the presence of triethylamine (B128534) produces O-acylated compounds. sciepub.com Another method involves reacting 4-hydroxycoumarin with acetyl chloride to yield 4-methyl-2-oxo-2H-chromen-7-yl acetate. ijpcbs.com

Introduction of Diverse Heterocyclic Moieties

The this compound core has been functionalized with various heterocyclic rings, leading to hybrid molecules with potentially enhanced biological activities.

Triazole : Coumarin-triazole hybrids have been synthesized through several routes. One approach involves the conversion of 4-hydroxycoumarin to a 4-chloro derivative, followed by conversion to an azide (B81097) and subsequent azide-alkyne cycloaddition with a terminal alkyne to form the triazole ring. semanticscholar.org In another method, 6-chloro-4-(prop-2-yn-1-yloxy)-2H-chromen-2-one is reacted with an azide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create a triazole-linked hybrid molecule. mdpi.com

Sulfonamide : Coumarin-sulfonamide derivatives can be prepared by reacting a coumarin sulfonyl chloride with an appropriate amine. For example, 4-hydroxy-6-substituted coumarins can be treated with chlorosulfonic acid to produce coumarin-3-sulfonyl chlorides. nih.gov These intermediates then react with anilines to form the corresponding coumarin-3-sulfonamides. semanticscholar.orgnih.gov

Pyran : Pyrano[3,2-c]coumarin derivatives can be synthesized via a three-component reaction of 4-hydroxycoumarin, an isocyanide, and a dialkyl acetylenedicarboxylate (B1228247) using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). clockss.org Another approach involves the reaction of 4-hydroxycoumarin with aldehydes and acetophenones under microwave promotion to afford diverse pyranocoumarins. rsc.org

Formation of Schiff Bases and Hybrid Molecules

The versatile reactivity of the 4-hydroxycoumarin scaffold allows for the synthesis of Schiff bases and other complex hybrid molecules.

Schiff Bases : The synthesis of Schiff bases directly from this compound is not a common derivatization strategy. However, Schiff bases can be incorporated into hybrid molecules. For example, a hydrazide derivative of 4-hydroxycoumarin can be reacted with aldehydes or ketones to form Schiff bases. mdpi.com

Hybrid Molecules : A wide variety of hybrid molecules have been created by combining the this compound core with other heterocyclic systems. For instance, furo[3,2-c]chromen-2-ones can be synthesized from this compound and secondary propargylic alcohols using a ruthenium(II) and trifluoroacetic acid catalytic system. rsc.org Harmine-coumarin hybrids have been synthesized by linking the two scaffolds via a triazole ring. mdpi.com Furthermore, coumarin-sulfonamide chalcone (B49325) derivatives have been synthesized through Claisen-Schmidt condensation. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation of this compound and its Analogues

The definitive identification and structural confirmation of this compound and its related compounds rely on a suite of sophisticated spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms, which are crucial for both chemical synthesis and the exploration of their biological activities.

Spectroscopic Characterization Techniques for Structural Elucidation of 6 Chloro 4 Hydroxycoumarin and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR spectroscopy of 6-Chloro-4-hydroxycoumarin and its analogues reveals characteristic signals for the aromatic protons on the coumarin (B35378) core, typically observed in the range of δ 6.8–8.0 ppm. For instance, in a deuterated DMSO solvent, the aromatic protons of 6-chloro-7-hydroxychromen-2-one (B1623289) appear as singlets at δ 7.57 (H5), δ 7.02 (H8), and δ 6.88 (H3). The hydroxyl proton (OH) is often observed as a broad singlet at a higher chemical shift, such as δ 11.85 ppm for the C7-OH group.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the lactone ring in coumarin derivatives typically resonates at a downfield chemical shift, for example, around δ 161.3 ppm for C2 in 6-chloro-7-hydroxychromen-2-one. The carbon atom bearing the chloro substituent (C6) and the hydroxyl-bearing carbon (C7) are also identifiable at approximately δ 143.2 ppm and δ 153.7 ppm, respectively.

Interactive Data Table: Representative NMR Data for a this compound Analogue.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| C2 (carbonyl) | - | 161.3 |

| H3 (pyrone) | 6.88 | - |

| C4 (pyrone) | - | 118.9 |

| H5 (aromatic) | 7.57 | 116.5 |

| C6 (chlorine-bearing) | - | 143.2 |

| C7 (hydroxyl-bearing) | - | 153.7 |

| C7–OH | 11.85 | - |

| H8 (aromatic) | 7.02 | - |

Two-Dimensional NMR Techniques for Complex Structures

For more complex analogues of this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. scispace.comceon.rs

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the molecular structure. ceon.rs

HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of C-H connections. ceon.rs

HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular framework and confirming the positions of substituents. ceon.rs

These 2D NMR methods are particularly valuable for unambiguously assigning all proton and carbon signals, especially in derivatives with multiple substituents or complex side chains. scispace.commdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound and its analogues, characteristic absorption bands are observed that confirm the presence of key structural features.

A broad absorption band in the region of 3200–3600 cm⁻¹ is indicative of the O–H stretching vibration of the hydroxyl group. samipubco.com The strong absorption band corresponding to the C=O stretch of the pyrone lactone ring is typically found around 1670-1730 cm⁻¹. ijpcbs.com Aromatic C=C stretching vibrations usually appear in the 1450–1620 cm⁻¹ range. samipubco.com The presence of the C-Cl bond can be identified by its bending vibration, often seen around 750 cm⁻¹.

Interactive Data Table: Key IR Absorptions for a this compound Analogue.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretch | 3421 |

| Carbonyl (C=O) | Stretch (lactone) | 1708 |

| Aromatic (C=C) | Stretch | 1614 |

| Ether (C-O-C) | Asymmetric Stretch | 1280 |

| Chloroalkane (C-Cl) | Bend | 750 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) will correspond to its molecular weight.

The fragmentation patterns of coumarin derivatives under mass spectrometric conditions are well-studied. A common fragmentation pathway involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a stable benzofuran (B130515) radical ion. benthamopen.com Subsequent fragmentation can provide further structural information. mdpi.comajol.info High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula of the parent ion and its fragments, further confirming the elemental composition. benthamopen.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the coumarin ring in this compound and its analogues gives rise to characteristic absorption bands in the UV-Vis spectrum.

These compounds typically exhibit strong absorption in the UV region due to π→π* transitions of the conjugated chromenone system. For example, 6-chloro-7-hydroxychromen-2-one in ethanol (B145695) shows a strong absorption maximum (λₘₐₓ) at 326 nm. The position and intensity of these absorption bands can be influenced by the presence of substituents on the coumarin ring and the polarity of the solvent. sciepub.com The chloro substituent is known to cause a bathochromic (red) shift compared to the unsubstituted coumarin.

X-ray Crystallography for Solid-State Structure Determination

For this compound and its analogues that can be obtained as single crystals, X-ray diffraction analysis can confirm the planar structure of the benzopyran core and the positions of all substituents. vulcanchem.comresearchgate.net It also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. acs.org These solid-state structural details are crucial for understanding the physical properties of the compound and can provide insights into its interactions with biological targets. researchgate.net

Advanced Analytical Methodologies for 6 Chloro 4 Hydroxycoumarin

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly high-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), stands as a cornerstone for the analysis of coumarin (B35378) derivatives. researchgate.netresearchgate.net These techniques provide exceptional separation capabilities, high resolution, and precise quantification of compounds in intricate mixtures. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a highly sensitive and specific method for the analysis of fluorescent compounds like 6-chloro-4-hydroxycoumarin. chemimpex.com The intrinsic fluorescence of the 4-hydroxycoumarin (B602359) structure allows for its detection at low concentrations with minimal interference from non-fluorescent matrix components. chemimpex.com

A validated HPLC method with fluorescence detection developed for the simultaneous analysis of six 4-hydroxy-coumarin anticoagulants in hen eggs demonstrates the technique's suitability for complex biological samples. researchgate.net Although this compound was not one of the six analytes, a structurally similar compound, coumachlor, was included. The method was shown to be reproducible, sensitive, and accurate for a concentration range of 0.01-1 mg/kg. researchgate.net The validation data from this study highlights the performance characteristics achievable with this technique. researchgate.net

Table 1: HPLC-Fluorescence Detection Method Validation Parameters for Coumarin Analysis in Hen Eggs researchgate.net

| Parameter | Yolk | Albumen |

| Recovery Rate | 51-95% | 79-99% |

| Within-Day Variation (CV%) | 1.0-8.5% | 0.6-3.8% |

| Between-Day Variation (CV%) | 1.0-8.5% | 0.6-3.8% |

| Limit of Detection (LOD) | 0.003 - 0.01 mg/kg | 0.0015 - 0.003 mg/kg |

| Linearity Range | 0.01 - 1 mg/kg | 0.01 - 1 mg/kg |

Another approach involves the use of a fluorogenic labeling reagent, such as coumarin-6-sulfonyl chloride, to derivatize non-fluorescent phenolic compounds, enabling their detection by HPLC with fluorescence. nih.gov This underscores the versatility of coumarin chemistry in enhancing analytical detection methods. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2-μm particles and operating at higher pressures. researchgate.net This results in markedly improved resolution, greater sensitivity, and faster analysis times, making UPLC exceptionally well-suited for the analysis of complex mixtures such as biological fluids and environmental samples. researchgate.net

The application of UPLC coupled with Quadrupole-Time-of-Flight (Q-TOF) tandem mass spectrometry has been effective in identifying coumarin metabolites in human urine, demonstrating its power in metabolomic studies. nih.gov Similarly, a method using solid-phase extraction (SPE) followed by high-performance liquid chromatography-triple-quadrupole mass spectrometry was developed to simultaneously determine seven different coumarins in water samples from drinking water treatment plants. nih.gov This method proved to be simple, rapid, accurate, and sensitive for quantifying coumarins, including chlorinated derivatives, which have been identified as disinfection byproducts. nih.gov

Table 2: HPLC-MS/MS Method for Coumarin Analysis in Drinking Water nih.gov

| Parameter | Details |

| Instrumentation | High-Performance Liquid Chromatography-Triple-Quadrupole Mass Spectrometry |

| Sample Preparation | Solid-Phase Extraction (SPE) using HLB columns |

| Separation Column | Phenomenex Luna C18 (100 mm × 2.0 mm, 3 µm) |

| Detection Mode | Multiple Reaction Monitoring (MRM) with Electrospray Ionization (ESI) |

| Method Detection Limit (MDL) | 0.67 - 1.12 ng/L |

| Recovery Rates | 61.4% - 91.5% |

| Relative Standard Deviation (RSD) | ≤11.2% |

Electrochemical Detection Methods in Analytical Research

Electrochemical methods offer an alternative and complementary approach for the analysis of electroactive compounds. The coumarin scaffold can be part of electrochemically active molecules, allowing for their study and detection using these techniques. rsc.org The integration of electrochemical detectors with HPLC systems further expands the analytical capabilities for such compounds. researchgate.net

Research into the electrochemical and electrochemiluminescence (ECL) properties of porphyrin-coumarin derivatives provides insight into the analytical potential of these structures. rsc.org In these studies, a standard three-electrode system is typically employed for electrochemical experiments. rsc.org

Table 3: Typical Three-Electrode System for Electrochemical Analysis rsc.org

| Electrode | Type | Function |

| Working Electrode | Glassy Carbon Electrode (GCE) | Site where the reaction of interest occurs. |

| Counter Electrode | Platinum (Pt) Coil | Completes the electrical circuit. |

| Reference Electrode | Silver/Silver Chloride (Ag/AgCl) | Provides a stable potential for reference. |

The kinetics of electron transfer can be investigated using techniques like the feedback mode of a scanning electrochemical microscope (SECM). rsc.org These specialized methods are crucial for understanding the charge transfer behavior and developing novel electrochemical sensors based on coumarin derivatives. rsc.org

Biological Activities and Pharmacological Studies of 6 Chloro 4 Hydroxycoumarin Derivatives

Anticancer and Antitumor Activities

Beyond their use as anticoagulants, derivatives of the 4-hydroxycoumarin (B602359) scaffold have demonstrated significant potential as anticancer agents. nih.gov Research has focused on modifying the basic structure, including halogenation, to enhance cytotoxicity against various cancer cell lines and to elucidate the molecular pathways through which these compounds exert their effects.

The introduction of a chlorine atom onto the coumarin (B35378) or its associated moieties has been shown to enhance cytotoxic potential. For instance, a study on Hep2 (Human laryngeal carcinoma) cells found that 5-chloro-4-hydroxycoumarin exhibited a lower IC50 value compared to the unsubstituted 4-hydroxycoumarin, indicating greater potency. ijpronline.com Another study synthesized a series of derivatives, including N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide, and found that the presence of the chlorine atom on the phenyl ring led to a better anti-tumor effect against multiple human cancer cell lines. sdiarticle3.com Similarly, a silver complex of a 6-substituted coumarin, 6-hydroxycoumarin-3-carboxylatosilver(I), was identified as a potent and cyto-selective agent capable of killing Hep-G2 (human hepatocellular carcinoma) cells with limited toxicity to normal cells. nih.gov

| Compound | Cell Line | Cancer Type | IC50 Value (µg/mL) | Source |

|---|---|---|---|---|

| N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide | MCF-7 | Breast Adenocarcinoma | 12.5 | sdiarticle3.com |

| N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide | HEPG-2 | Hepatocellular Carcinoma | 18 | sdiarticle3.com |

| N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide | HCT | Colon Adenocarcinoma | 11.2 | sdiarticle3.com |

| N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide | PC-3 | Prostate Cancer | 14.4 | sdiarticle3.com |

A primary mechanism through which coumarin derivatives exert their anticancer effects is by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle. nih.govresearchgate.net The parent compound, coumarin, has been shown to cause cell cycle arrest at the G0/G1 phase and induce apoptosis in human cervical cancer (HeLa) cells. nih.gov This involves the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspase-3. nih.gov

Studies on substituted coumarins have revealed similar mechanisms. A derivative, 6-hydroxycoumarin-3-carboxylatosilver, was found to induce apoptosis in malignant hepatic (Hep-G2) cells within 24 hours of treatment. nih.gov This was confirmed by the observation of DNA laddering patterns, increased activity of pro-apoptotic caspases 3 and 9, and the appearance of a sub-G1 peak in flow cytometry analysis, which is indicative of hypo-diploid apoptotic cells. nih.gov Furthermore, this compound was shown to alter the percentage of cells entering the G0/G1 phase of the cell cycle. nih.gov Other coumarin derivatives have been found to induce cell cycle arrest at the G2/M phase, demonstrating that the specific effects can be modulated by the compound's structure. nih.govualberta.ca

The coumarin scaffold has proven to be a versatile template for designing inhibitors of specific molecular targets involved in cancer progression. A significant area of research has been the development of coumarin-based derivatives as Histone Deacetylase (HDAC) inhibitors. nih.govnih.govekb.eg HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.

In the typical pharmacophore model for HDAC inhibitors, the coumarin moiety can serve as an effective surface recognition "cap" group. Researchers have designed and synthesized novel coumarin-based hydroxamate derivatives that show potent, broad-spectrum (pan-HDAC) inhibitory activity. nih.govekb.eg One such derivative was found to be nearly 90 times more active than the approved HDAC inhibitor Vorinostat (SAHA) against HDAC1. nih.gov These compounds effectively increased the acetylation of histones H3 and H4 in cancer cells, consistent with HDAC inhibition, and displayed high potency against human lung (A549) and cervical (HeLa) cancer cell lines. nih.gov

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizing agent, light, and oxygen to generate reactive oxygen species (ROS) that selectively destroy pathological cells. researchgate.net Various heterocyclic compounds, such as porphyrins and chlorins, have been widely studied and applied as photosensitizers in PDT for cancer treatment. researchgate.netmdpi.com While the coumarin ring system is known for its fluorescent properties, the specific application and exploration of 6-chloro-4-hydroxycoumarin derivatives as photosensitizers in photodynamic therapy is not an extensively documented area in the reviewed scientific literature.

Antioxidant and Free Radical Scavenging Properties

Derivatives of this compound have been investigated for their potential as antioxidants, demonstrating the ability to neutralize harmful free radicals and interfere with oxidative processes. These activities are evaluated through various established chemical and biological assays.

In Vitro Antioxidant Assays (e.g., DPPH, ABTS, Metal Chelating Activity)

The antioxidant capacity of this compound derivatives is frequently assessed using in vitro models that measure their ability to scavenge synthetic free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). Additionally, their ability to chelate metal ions, which can catalyze oxidative reactions, is another important measure of antioxidant potential.

Studies have shown that the substitution of a chlorine atom at the 6-position of the coumarin structure can contribute positively to its antioxidant effects. In one study, a 6-chloro-substituted derivative demonstrated a consistently high antioxidant effect across multiple assays, including DPPH and PTIO (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) radical scavenging, as well as ferric-reducing ability. nih.gov The presence of electron-withdrawing groups, such as halogens, may enhance the metal chelating efficiency of 4-hydroxycoumarin derivatives. researchgate.net

The DPPH radical scavenging assay is a common method to evaluate antioxidant activity. samipubco.com Research on various 4-hydroxycoumarin derivatives has shown moderate to strong scavenging percentages. For instance, certain 4-hydroxycoumarin-chalcone hybrids have demonstrated significant DPPH scavenging activity. nih.gov While specific IC50 values for this compound are not always detailed, the class of halogenated coumarins shows promise. nih.govresearchgate.net The general antioxidant potential of coumarins is well-recognized, with their effectiveness often linked to the number and position of hydroxyl groups and other substituents on the core structure. nih.govnih.gov

Metal chelation is another crucial antioxidant mechanism, preventing the formation of highly reactive hydroxyl radicals through the Fenton reaction. The 4-hydroxycoumarin scaffold, particularly when combined with Schiff base functionalities, has been explored to improve metal chelation. nih.gov Research suggests that substitutions at the C6 position can influence and potentially enhance both scavenging and metal chelating activities. researchgate.net

Table 1: In Vitro Antioxidant Activity of Selected 4-Hydroxycoumarin Derivatives

| Compound/Derivative Class | Assay Type | Result | Reference |

|---|---|---|---|

| 6-Chloro-substituted 4-hydroxycoumarin | DPPH Scavenging | Good scavenging effect (IC50: 0.08-0.11 mg/mL) | nih.gov |

| 6-Chloro-substituted 4-hydroxycoumarin | PTIO Scavenging | High scavenging effect (IC50: 0.23-0.26 mg/mL) | nih.gov |

| 4-Hydroxycoumarin Derivatives | Metal Chelating | Substitutions with electron-withdrawing groups show promise in augmenting chelation efficiency. | researchgate.net |

| 4-Hydroxycoumarin-Chalcone Hybrids | DPPH Scavenging | Moderate scavengers (up to 77.92% scavenging at 100 µg/mL) | nih.gov |

Modulation of Endogenous Antioxidative Defense Systems

Beyond direct radical scavenging, some compounds can exert antioxidant effects by bolstering the body's own defense mechanisms against oxidative stress. This involves upregulating the activity of endogenous antioxidant enzymes. While extensive research specifically detailing the modulation of endogenous antioxidant defense systems by this compound is limited, the broader class of coumarins is known to interact with biological systems in ways that can influence cellular redox balance. Reactive oxygen species (ROS) like superoxide (B77818) anions and hydroxyl radicals, when in excess, can lead to cellular damage. nih.gov Antioxidants play a vital role in preventing diseases that arise from such oxidative damage. nih.gov The ability of coumarin derivatives to scavenge these ROS suggests they may help mitigate the cellular damage that triggers compensatory upregulation of defense enzymes. japer.in

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antiprotozoal)

The coumarin nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have been extensively studied for a wide range of antimicrobial properties.

Efficacy against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

Derivatives of 4-hydroxycoumarin have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov Studies have frequently reported significant efficacy against strains like Staphylococcus aureus and Bacillus subtilis. nih.govnih.govresearchgate.net For example, one 4-hydroxycoumarin derivative showed a substantial zone of inhibition of 34.5 mm against S. aureus and 24 mm against B. subtilis. nih.gov Another study found that certain derivatives had favorable activity against S. aureus, with inhibition zones reaching up to 26.5 mm. researchgate.netscielo.br

The activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is often more variable and can be less potent compared to the effects on Gram-positive strains. nih.govnih.gov Some synthesized 4-hydroxycoumarin derivatives showed no antimicrobial activity against E. coli and P. aeruginosa. nih.govnih.gov However, other research has reported that certain coumarin derivatives can be effective against these Gram-negative bacteria, indicating that the specific substitution pattern on the coumarin ring is critical for the spectrum of activity. samipubco.comwjpsronline.com For instance, one compound demonstrated potent effects against E. coli and S. aureus. samipubco.com

Table 2: Antibacterial Activity of Selected 4-Hydroxycoumarin Derivatives

| Bacterial Strain | Derivative Type | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Inhibition Zone | 34.5 mm | nih.gov |

| Staphylococcus aureus (Gram-positive) | 4-Hydroxycoumarin derivative (Compound 2) | Inhibition Zone | 26.5 ± 0.84 mm | researchgate.netscielo.br |

| Bacillus subtilis (Gram-positive) | 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Inhibition Zone | 24 mm | nih.gov |

| Escherichia coli (Gram-negative) | Dimer/Tetramer 4-hydroxycoumarin derivatives | Inhibition Zone | No activity observed | nih.govnih.gov |

| Pseudomonas aeruginosa (Gram-negative) | Dimer/Tetramer 4-hydroxycoumarin derivatives | Inhibition Zone | No activity observed | nih.govnih.gov |

Activity against Fungal Strains (e.g., Aspergillus species)

Coumarin derivatives have also been evaluated for their antifungal properties. The addition of a halogen group, such as chlorine at the C-6 position, has been explored, although in some studies, 6-chlorocoumarin did not show significant antifungal activity on its own against tested strains. researchgate.netresearchgate.net However, other, more complex derivatives incorporating different functional groups have shown more promise.

Specifically against Aspergillus species, which are responsible for invasive fungal infections, new therapeutic agents are needed. nih.gov Research into a nitro-substituted hydroxycoumarin derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, revealed significant antifungal activity against Aspergillus fumigatus and Aspergillus flavus, with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov This compound was shown to inhibit both mycelial growth and conidia germination, suggesting its action affects the fungal cell wall structure. nih.gov Furthermore, at subinhibitory concentrations, this derivative enhanced the in vitro effects of azole antifungal drugs like Voriconazole and Itraconazole. nih.gov

Table 3: Antifungal Activity of a Coumarin Derivative against Aspergillus spp.

| Fungal Strain | Compound | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Aspergillus fumigatus | 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | MIC | 16 μg/mL | nih.gov |

| Aspergillus flavus | 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | MIC | 16 μg/mL | nih.gov |

Antiviral Properties (e.g., Anti-HIV, Feline Herpes Virus)

The coumarin scaffold is a key area of interest in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.gov Derivatives of 4-hydroxycoumarin have been identified as inhibitors of critical HIV enzymes. Some have been shown to inhibit HIV-1 protease, an enzyme essential for viral maturation. nih.gov Molecular docking studies have predicted that the pyran oxygen, lactone carbonyl oxygen, and hydroxyl groups of the 4-hydroxycoumarin structure are key to interacting with the protease enzyme. nih.gov

Beyond protease, other viral targets have been identified. Certain coumarin derivatives are known to be HIV-1 integrase inhibitors. nih.gov The interest in coumarins has also grown because they have been found to reduce HIV activity through various mechanisms, including the inhibition of reverse transcriptase. nih.govscienceopen.com The structural diversity of coumarins allows them to act on different stages of the HIV life cycle. scienceopen.com For example, some 4-phenyl-coumarins act as HIV transcription inhibitors by interfering with NF-κB and Tat functions. nih.gov

While there is extensive research on coumarins for human viruses, information specifically on their efficacy against Feline Herpes Virus (FHV-1) is less prevalent in the reviewed literature. The treatment of FHV-1 often involves adapting antiviral drugs developed for human herpesviruses, but their effectiveness and safety are not always transferable to cats. escholarship.org

Structure Activity Relationship Sar and Computational Studies

Correlating Substituent Effects with Observed Biological Activities

The structure-activity relationship (SAR) of 6-chloro-4-hydroxycoumarin derivatives reveals that even minor chemical modifications can lead to significant changes in their biological activities. Key structural features that have been extensively studied include the halogenation at position 6, the hydroxyl group at position 4, and the fusion of heterocyclic rings or addition of side chains.

Impact of Halogenation at Position 6 (e.g., Chlorine) on Activity Profiles

The introduction of a halogen, particularly a chlorine atom, at the C-6 position of the 4-hydroxycoumarin (B602359) ring has been shown to modulate a range of biological activities. Generally, electron-withdrawing groups like chlorine on the aromatic ring of 4-hydroxycoumarin derivatives are known to enhance anticoagulant activity. mdpi.com For instance, certain 4-hydroxycoumarin derivatives with a chlorine atom at the para-position of an aromatic substituent exhibited potent anticoagulant effects, which were more pronounced compared to those with nitro or other halogen substituents. mdpi.com

In the context of antioxidant activity, the effect of C-6 halogenation is more nuanced. While substitution at the C-6 position is generally considered beneficial for the antiradical activity of 4-hydroxycoumarin compounds, derivatives with chlorine at this position have shown variable results. mdpi.com For example, one study found that 6-chloro-4-hydroxy-7-methyl-2H-chromen-2-one displayed low radical-scavenging activity. mdpi.com However, other research has indicated that halogenation at position 6 can be advantageous for antioxidant properties. mdpi.com Specifically, a 6-chloro-substituted derivative demonstrated a consistently high antioxidant effect across various assays. mdpi.com

Furthermore, in studies of TNF-α inhibition, 6-halo coumarin (B35378) compounds were found to be 20-30 times more potent than their non-substituted counterparts, highlighting the significant impact of the halogen at this position. researchgate.net The antibacterial activity of 3-cinnamoyl-4-hydroxycoumarin derivatives was also enhanced by the presence of a chlorine substituent. researchgate.net

Table 1: Comparative Biological Activity of 6-Substituted 4-Hydroxycoumarin Derivatives

| Compound/Derivative | Substitution at C-6 | Biological Activity | Finding | Reference(s) |

| 4-Hydroxycoumarin Derivative | Chlorine | Anticoagulant | Potent activity compared to nitro or other halogen substituents. | mdpi.com |

| 6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one | Chlorine | Antioxidant (DPPH radical scavenging) | Low radical-scavenging activity. | mdpi.com |

| 6-Chloro-substituted coumarin derivative | Chlorine | Antioxidant | "Evenly high" antioxidant effect. | mdpi.com |

| 6-Halo coumarin | Halogen | TNF-α Inhibition | 20-30 times more potent than non-substituted counterpart. | researchgate.net |

| 3-Cinnamoyl-4-hydroxycoumarin | Chlorine | Antibacterial | Enhanced activity. | researchgate.net |

Influence of Hydroxyl Groups and Phenolic Moiety on Biological Potency

The 4-hydroxy group is a critical determinant of the biological activity of this class of compounds. It is an absolute requirement for anticoagulant activity. The keto-enol tautomerism of this hydroxyl group imparts significant reactivity to the molecule, allowing for a variety of chemical modifications. The presence of the 4-hydroxy group, combined with a substituent at the 3-position, is considered the minimum requirement for anticoagulant properties.

The phenolic nature of the 4-hydroxycoumarin scaffold is also crucial for its antioxidant capabilities. mdpi.com The ability of the hydroxyl group to donate a hydrogen atom is a key mechanism in free radical scavenging. conicet.gov.ar Studies on various hydroxycoumarins have shown that the number and position of hydroxyl groups significantly influence their cytotoxic and antioxidant activities. nih.govconicet.gov.ar For instance, the presence of two adjacent phenolic hydroxyl groups is a major factor for pro-apoptotic activity, with their specific location on the aromatic ring having a lesser effect. conicet.gov.ar Replacement of the phenolic hydroxyl group with other functionalities like amino, methoxy, or methyl groups leads to a loss of this pro-apoptotic activity. conicet.gov.ar

Effects of Heterocyclic Ring Fusions and Side Chain Modifications

The fusion of additional heterocyclic rings to the this compound framework or the modification of its side chains offers a vast chemical space for developing new therapeutic agents with diverse biological activities. These modifications can synergistically enhance the pharmacological profile of the parent molecule. scholarsresearchlibrary.comwikipedia.org

For example, the synthesis of furo[3,2-c]coumarins from this compound has been explored to create novel compounds. conicet.gov.ar These fused systems are of great interest due to their wide range of biological activities, including anticoagulant, antibacterial, and antitumor effects. nih.govmdpi.com Similarly, the fusion of a pyrrole (B145914) ring to the coumarin nucleus to form pyrrolocoumarins has yielded compounds with activities such as multidrug resistance reversal and antitumor effects. wikipedia.org Thieno[3,2-c]coumarin derivatives synthesized from 4-hydroxycoumarin have also demonstrated antibacterial properties. sci-hub.se

Modifications at the C-3 position of the 4-hydroxycoumarin ring are particularly common due to its high reactivity, which is influenced by the electron-donating properties of the 4-hydroxyl group. researchgate.net A wide array of side chains have been introduced at this position, leading to compounds with antibacterial, antifungal, and anticancer properties. researchgate.netnih.gov The introduction of an N-benzylpiperidine moiety at the C-3 position of coumarin derivatives has led to potent acetylcholinesterase and butyrylcholinesterase inhibitors. nih.gov

Molecular Docking Investigations

Molecular docking is a powerful computational tool used to predict the binding orientation of a ligand to its target protein, providing insights into the mechanism of action and guiding the design of more potent and selective inhibitors.

Analysis of Ligand-Protein Interactions and Proposed Binding Modes

Molecular docking studies have been instrumental in understanding how this compound derivatives interact with their biological targets at the molecular level. These studies reveal the specific amino acid residues involved in the binding and the types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, in a study of coumarin-based enamines as potential anti-tumor agents targeting the CDK-8 protein, docking simulations showed that these compounds, including those with a chloro-substituent, bind effectively within the active site. nih.gov The binding was stabilized by both hydrogen bonding and hydrophobic interactions. nih.gov In another study, docking of 4-hydroxycoumarin derivatives into the active site of α-glucosidase revealed that the addition of a chlorine atom to the N-phenylacetamide moiety significantly increased the anti-α-glucosidase activity and resulted in a lower binding energy, indicating a more stable interaction. d-nb.info

Docking analyses of 3-phenyl coumarin derivatives with human CYP2A13, an enzyme involved in the metabolism of xenobiotics, demonstrated that 6-chloro substitution increased the binding affinity to the enzyme's active site. tandfonline.comutupub.fi The model suggested that the 6-chloro group could pack with Met365, helping to orient the molecule for hydroxylation. tandfonline.comutupub.fi

Identification of Potential Biological Targets (e.g., Adenine (B156593) Phosphoribosyltransferase)

Computational approaches, particularly molecular docking, are not only used to understand the binding of known ligands but also to identify new potential biological targets for a given compound.

A notable example is the identification of adenine phosphoribosyltransferase (APRT) from Leishmania donovani as a potential target for 4-hydroxycoumarin derivatives. researchgate.netresearchgate.net Leishmania parasites rely on the salvage of purines from their host, making the enzymes in this pathway, such as APRT, attractive drug targets. researchgate.net Molecular docking studies of bis-(4-hydroxycoumarin-3-yl) methane (B114726) derivatives showed good binding interactions at the active site of L. donovani APRT, suggesting that the inhibition of this enzyme could be a mechanism of their antileishmanial activity. researchgate.netresearchgate.net These findings highlight the potential of this compound and its derivatives as scaffolds for the development of new antileishmanial agents. researchgate.net222.198.130

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are crucial in drug discovery for predicting the activity of novel molecules, thereby saving time and resources.

2D-QSAR studies on various coumarin derivatives have been developed to predict their activity for different biological targets, including anticancer applications. researchgate.net For instance, a QSAR model developed for a series of coumarin derivatives as cyclin-dependent kinase (CDK) inhibitors against liver cancer cell lines (HepG-2) showed a strong correlation (R² = 0.748). researchgate.net This model indicated that the inhibitory activity is significantly related to the dipole moment and the number of hydrogen bond donors, suggesting that modifications to the coumarin scaffold that alter these properties could enhance efficacy. researchgate.net

3D-QSAR goes a step further by considering the three-dimensional properties of molecules. This approach often involves aligning a set of active compounds and analyzing their steric and electrostatic fields to build a predictive model. For coumarin derivatives, 3D-QSAR has been used to guide the synthesis of compounds with improved activity. nih.gov In a study on coumarin derivatives as anti-leishmanial agents, a field-based QSAR model was developed using a training set of standard coumarin compounds with known antifungal and anti-trypanosomal activities. plos.org This model proved reliable, with a squared correlation coefficient (R²) of 0.83 and a cross-validated correlation coefficient (q²) of 0.60, and was used to screen for new potential agents. plos.org Similarly, 3D-QSAR models for fungicidal coumarin derivatives have provided rational explanations for their structure-activity relationships, offering valuable insights for further molecular design. mdpi.com

Table 1: Example of QSAR Model Statistics for Coumarin Derivatives

| Model Type | Target | R² (Training Set) | R²cv or q² (Cross-validation) | R² (Test Set) | Key Descriptors | Reference |

|---|---|---|---|---|---|---|

| 2D-QSAR | Anticancer (CDK inhibitor, HepG-2) | 0.748 | 0.618 | 0.73 | Dipole Moment, Hydrogen Bond Donors | researchgate.net |

| 3D-QSAR | Anti-leishmanial | 0.83 | 0.60 | - | Physicochemical fields | plos.org |

| QSAR | Antioxidant | 0.924 | - | 0.887 | Complexity, H-bond donors, Lipophilicity | researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to excite an electron to a higher energy state, indicating higher chemical and biological reactivity. nih.govresearchgate.net DFT calculations have been used to determine the HOMO and LUMO energies for various coumarin derivatives. auctoresonline.orgtandfonline.comnih.gov For example, DFT studies on 6-chloro-coumarin structures have predicted their HOMO and LUMO energies. tandfonline.com In a study on fungicidal coumarin derivatives, the energy gap for a highly potent compound was found to be 4.17 eV. mdpi.com The distribution of these frontier orbitals is also significant; in many bioactive coumarins, the HOMO is located on the benzopyranone ring, while the LUMO extends over both the benzopyranone and substituent rings, suggesting an intramolecular charge transfer upon excitation. mdpi.com

Table 2: Frontier Orbital Energies for a Related Coumarin Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -0.25767 |

| ELUMO | -0.09207 |

| Energy Gap (ΔE) | 0.1656 |

*Data for 3-methoxy-4-hydroxy coumarin calculated at the DFT/6–311++G(d,p) level. mdpi.com

In Silico Assessment of Drug-likeness and ADME Properties

Before extensive synthesis and biological testing, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its "drug-likeness." These predictions help to identify candidates that are more likely to succeed in clinical trials.

A common tool for assessing drug-likeness is Lipinski's "rule of five," which suggests that orally active drugs generally have:

A molecular weight of less than 500 Da

A logP (octanol-water partition coefficient) not exceeding 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

Studies on various coumarin derivatives have shown that many compounds in this class exhibit favorable ADME properties and adhere to Lipinski's rule of five. ijpsonline.combrieflands.commdpi.com For instance, in silico analysis of bis-(4-hydroxycoumarin-3-yl) methane derivatives showed they possess properties of good oral drug candidates. researchgate.net The compound this compound itself has a predicted XlogP of 1.9 and a molecular weight of 196.59 g/mol , which falls well within the guidelines of Lipinski's rule. uni.lu Such in silico screenings are essential for prioritizing which derivatives to synthesize and test, focusing efforts on those with a higher probability of possessing desirable pharmacokinetic profiles. rsc.org

Table 3: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Lipinski's Rule Guideline |

|---|---|---|

| Molecular Weight (g/mol) | 196.59 | < 500 |

| XlogP | 1.9 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

*Data sourced from PubChem (CID 54686348). uni.lu

Applications in Medicinal Chemistry and Drug Development

Role as a Precursor in the Synthesis of Bioactive Molecules

6-Chloro-4-hydroxycoumarin serves as a key intermediate in the synthesis of a diverse range of bioactive molecules. chemimpex.comrsc.org Its reactive sites, including the hydroxyl group and the activated C3 position, allow for various chemical modifications, leading to the generation of novel compounds with potential therapeutic applications. researchgate.net

For instance, it is a precursor for synthesizing derivatives such as 3-carboethoxy-6-chloro-4-hydroxycoumarin and 6-chloro-4-hydroxy-3-phenylcarbamoylcoumarin. cdnsciencepub.com The synthesis of coumarin-based flavones has also been achieved using this compound derivatives as starting materials. ijpcbs.com Furthermore, it participates in the iron/acetic acid (AcOH) catalyzed synthesis of various biologically active compounds. amerigoscientific.com

The versatility of this compound as a precursor is highlighted by its use in creating complex heterocyclic systems. A notable example is the synthesis of 2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-ones through a coupling reaction with secondary propargylic alcohols. rsc.org

Utilization as a Scaffold for Rational Drug Design and Optimization

The rigid bicyclic structure of this compound provides a stable and well-defined framework for the rational design of new drug candidates. nih.gov Medicinal chemists can systematically modify its structure to optimize interactions with specific biological targets, thereby enhancing potency and selectivity. The coumarin (B35378) scaffold is an attractive starting point for developing novel bioactive agents. cdnsciencepub.com

The 4-hydroxycoumarin (B602359) core itself is a crucial platform for designing compound libraries in the quest for new drug candidates. nih.gov Structural modifications, particularly at the C3 position, have been shown to significantly influence the biological activity of 4-hydroxycoumarin derivatives. nih.gov The presence of the chloro and hydroxyl groups on the this compound scaffold further modulates its electronic properties and potential for hydrogen bonding, which are critical for target binding.

Development of Novel Therapeutic Agents

The inherent biological activities of the coumarin nucleus, combined with the strategic modifications enabled by the this compound scaffold, have led to the development of novel therapeutic agents with diverse pharmacological profiles.

Molecular hybridization is a contemporary drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activities. nih.gov This approach has been successfully applied to this compound to generate novel hybrid compounds.

Harmine (B1663883) Hybrids: Researchers have synthesized novel harmine-coumarin hybrids, termed "harmirins," by linking a harmine scaffold to a coumarin moiety, including this compound, via a 1,2,3-triazole spacer. mdpi.comresearchgate.net This was achieved by first converting the substituted 4-hydroxycoumarin into a 4-chloro coumarin, which was then transformed into an azide (B81097). nih.govsemanticscholar.org The subsequent azide-alkyne cycloaddition with a harmine-based terminal alkyne yielded the target hybrid molecules. nih.govsemanticscholar.org These harmirins have been investigated for their potential as anticancer agents. mdpi.com

Sulfonamide Hybrids: Coumarin-sulfonamide hybrids have been synthesized and evaluated for a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov In one approach, this compound was treated with chlorosulfonic acid to produce coumarin sulfonyl chloride, which was then reacted with various amines to yield the desired sulfonamide derivatives. nih.gov These hybrids combine the pharmacophoric features of both coumarins and sulfonamides, a well-established class of therapeutic agents. ajchem-a.com For example, novel coumarin-6-sulfonamide-chalcone hybrids have been synthesized and shown to act as inhibitors of human glutathione (B108866) transferase P1-1 (hGSTP1-1), an enzyme implicated in multidrug resistance in cancer. plos.org

Potential for Combating Multi-factorial Diseases through Multi-target Approaches

Multi-factorial diseases, such as cancer and neurodegenerative disorders, often involve complex pathological pathways, making them challenging to treat with single-target drugs. mdpi.comfrontiersin.org The development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets is a promising therapeutic strategy. mdpi.comfrontiersin.org

The coumarin scaffold, including that of this compound, is well-suited for the design of MTDLs due to its ability to interact with a wide range of enzymes and receptors. nih.govfrontiersin.org By incorporating different pharmacophores into the this compound framework, it is possible to create molecules that can, for instance, inhibit both cholinesterases and monoamine oxidases for the potential treatment of Alzheimer's disease, or target multiple pathways involved in cancer progression. frontiersin.orgnih.gov The hybridization of this compound with other bioactive moieties, as discussed above, exemplifies this multi-target approach, aiming to achieve a synergistic therapeutic effect that is greater than the sum of the individual components. mdpi.comnih.gov

Future Research Directions and Challenges in the Study of 6 Chloro 4 Hydroxycoumarin

The landscape of medicinal chemistry is continually evolving, with the coumarin (B35378) scaffold remaining a cornerstone for the development of novel therapeutic agents. The derivative 6-Chloro-4-hydroxycoumarin, in particular, stands as a compound of significant interest due to its versatile chemical nature and demonstrated biological activities. As research progresses, several key areas have been identified as critical for unlocking the full therapeutic potential of this compound and its analogues. These areas focus on innovative synthesis, deeper mechanistic understanding, targeted therapeutic design, and the integration of cutting-edge computational technologies.

Q & A

How can researchers optimize the synthesis of 6-Chloro-4-hydroxycoumarin to improve yield and purity?

Level : Basic

Methodological Answer :

The synthesis of this compound can be optimized by controlling reaction conditions such as temperature, stoichiometry, and catalyst selection. For example, in analogous coumarin syntheses, concentrated sulfuric acid (H₂SO₄) is used as a catalyst, with rigorous temperature control (<10°C) during reagent addition to prevent side reactions . Recrystallization from ethanol (25%) is recommended to enhance purity . Researchers should also monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of precursors (e.g., ethyl acetoacetate and hydroquinone derivatives) to minimize unreacted intermediates.

What analytical methods are suitable for quantifying this compound in complex mixtures?

Level : Basic

Methodological Answer :

Reversed-phase HPLC with a phenyl-hexyl column (e.g., HALO 90 Å, 2.7 µm) provides high-resolution separation. A mobile phase of 0.1% formic acid (pH 2.6) and methanol/acetonitrile (50:50) at a flow rate of 2.0 mL/min effectively resolves this compound from structurally similar compounds like warfarin and coumatetralyl . Detection at 254 nm is optimal due to the compound’s UV absorbance. Calibration curves using pure standards (≥98% purity) are critical for accurate quantification.

How should researchers evaluate the cytotoxicity of this compound in cancer cell lines?

Level : Basic

Methodological Answer :

The MTT assay is a validated method for cytotoxicity screening. Key steps include:

- Seeding cells (e.g., MCF-7 breast cancer cells) at 2×10⁵ cells/mL in 96-well plates.

- Treating with a concentration gradient of this compound (0.936–30 µM) for 72 hours .

- Adding MTT solution (0.5 mg/mL) and incubating for 4 hours to form formazan crystals.

- Dissolving crystals in DMSO and measuring absorbance at 570 nm.

- Normalizing data to untreated controls and calculating IC₅₀ values using nonlinear regression.

What structural modifications enhance the bioactivity of this compound derivatives?

Level : Advanced

Methodological Answer :

Structure-activity relationship (SAR) studies suggest that substituting the coumarin core with halogenated arylazo groups (e.g., p-chlorophenylazo at positions 5 and 7) improves cytotoxic activity . Computational modeling (e.g., DFT calculations) can predict electron-withdrawing effects of substituents on reactivity. Researchers should synthesize derivatives via diazotization reactions, as demonstrated for 6-hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo) coumarin, and validate activity using in vitro assays .

How should researchers address contradictory cytotoxicity data for this compound across studies?

Level : Advanced

Methodological Answer :

Contradictions may arise from variations in experimental design. Critical factors to analyze include:

- Cell line specificity : Test multiple cell lines (e.g., MCF-7 vs. HeLa) to confirm target selectivity .

- Compound purity : Verify purity (>95%) via HPLC and characterize impurities using LC-MS.

- Assay protocols : Standardize incubation times (e.g., 72 hours) and serum-free conditions to reduce variability .

- Statistical rigor : Use triplicate measurements and report confidence intervals.

What computational approaches predict the interaction of this compound with biological targets?

Level : Advanced

Methodological Answer :

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like cytochrome P450 or kinases. Researchers should:

- Obtain target protein structures from the PDB database.

- Optimize the compound’s 3D geometry using Gaussian software at the B3LYP/6-31G* level .

- Validate docking poses with binding free energy calculations (MM-PBSA).